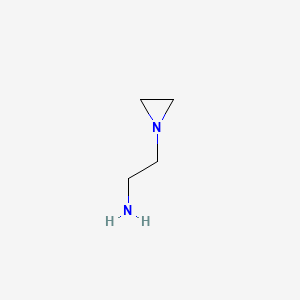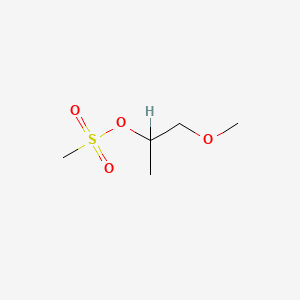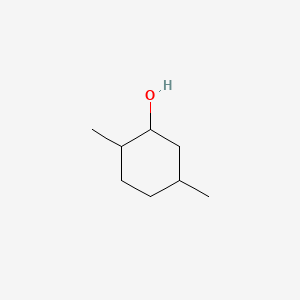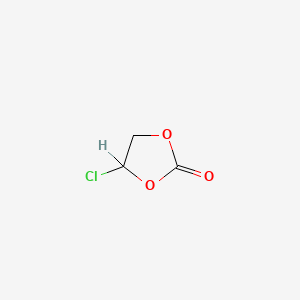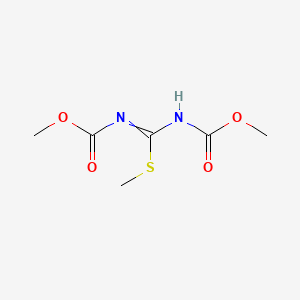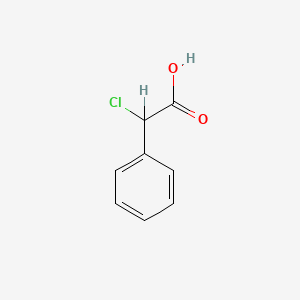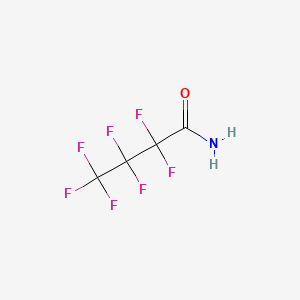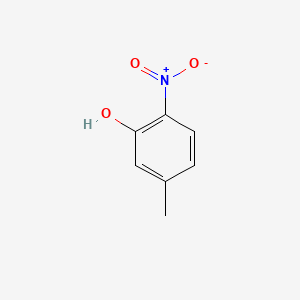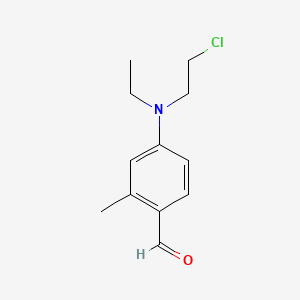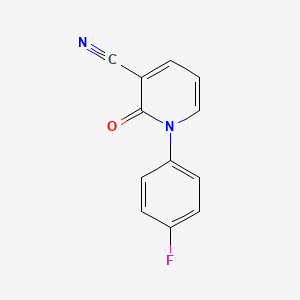
4-甲氧基吲哚
描述
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .科学研究应用
Pharmacology
4-Methoxyoxindole has been explored for its potential in pharmacology , particularly due to the biological activities associated with indole derivatives. These compounds have shown a range of activities including antiviral , anti-inflammatory , anticancer , and antidiabetic effects . The modification of the indole structure, such as methoxylation, can lead to new pharmacological properties, making 4-Methoxyoxindole a valuable scaffold for drug development.
Biochemistry
In biochemistry , indole derivatives are crucial for understanding enzyme-substrate interactions and metabolic pathways . 4-Methoxyoxindole could be used to study the bioconversion of indoles from tryptophan, which is essential for maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Medicinal Chemistry
The role of 4-Methoxyoxindole in medicinal chemistry is significant due to its presence in compounds with diverse biological activities. It serves as a key intermediate in synthesizing antiviral agents and anticancer therapies, offering insights into the design of new therapeutic agents .
Organic Synthesis
4-Methoxyoxindole is utilized in organic synthesis as a building block for creating complex molecules. Its reactivity allows for the construction of spirocyclic oxindoles , which are prevalent in natural products and drugs, highlighting its importance in synthetic organic chemistry .
Neuroscience
In neuroscience , indole derivatives like 4-Methoxyoxindole are part of research into neurotransmitter analogs and neuromodulators . They contribute to the synthesis of compounds that can influence neural pathways and brain function , potentially leading to new treatments for neurological disorders .
Molecular Biology
4-Methoxyoxindole’s applications in molecular biology include its use in the synthesis of GABA analogs and HIV-1 integrase inhibitors . It is also involved in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors , which are relevant for diabetes treatment .
Analytical Chemistry
In analytical chemistry , 4-Methoxyoxindole can be part of the development of chromatographic methods and spectrophotometric analyses . Its derivatives are used as standards or reagents in various analytical techniques to quantify or identify other substances .
Agriculture
Lastly, in the field of agriculture , indole derivatives are known to influence plant growth and development. 4-Methoxyoxindole could be investigated for its effects on plant hormone regulation and crop yield enhancement , contributing to sustainable agricultural practices .
未来方向
作用机制
Target of Action
4-Methoxyoxindole, also known as 4-Methoxyindolin-2-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Methoxyoxindole may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Methoxyoxindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives, including 4-Methoxyoxindole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can exert a variety of local and heterotopic biological effects by circulating in the plasma . .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 4-Methoxyoxindole may induce a variety of molecular and cellular changes.
Action Environment
The gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan , suggesting that the gut environment could significantly influence the action, efficacy, and stability of 4-Methoxyoxindole.
属性
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7699-17-4 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-indolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



